Yadanzioside-L
Overview
Description
Yadanzioside-L is a quassinoid . It shows anti-tobacco mosaic virus (TMV) activity with an IC50 value of 4.86 μM . It is derived from the seeds of Brucea javanica .
Molecular Structure Analysis
The molecular formula of Yadanzioside-L is C34H46O17 . It has a molecular weight of 726.72 . The chemical structure can be found in the references .Physical And Chemical Properties Analysis
Yadanzioside-L is a powder . It has a molecular weight of 726.72 and a molecular formula of C34H46O17 . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Antiviral Activities
Yadanzioside-L, identified in various studies, has demonstrated significant antiviral properties. A 2010 study revealed that yadanzioside-L, along with other quassinoids from Brucea javanica, showed potent anti-tobacco mosaic virus (TMV) activity, surpassing the efficacy of the positive control used in the study (Yan et al., 2010).
Potential in Cancer Treatment
Research on Brucea javanica, which contains yadanzioside-L, has revealed its potential in cancer treatment. A study conducted in 2011 on the seeds of cultivated Brucea javanica found that yadanzioside-L, along with other compounds, exhibited slight activity against various tumor cells, indicating its potential as an antitumor agent (Liu et al., 2011).
Interaction with Human Proteins
A 2014 study proposed a computational framework to understand the pharmacology of herb medicines like Brucea javanica, which contains yadanzioside-L. This study identified numerous ingredient-target interactions, providing insights into the potential mechanisms through which yadanzioside-L and similar compounds could exert their therapeutic effects (Zhang et al., 2014).
Role in Treatment of Glioblastoma
In 2021, research exploring the action mechanism of Yadanzi (Brucea javanica) in the treatment of glioblastoma (GBM) utilized bioinformatics and network pharmacology. This study suggests that compounds like yadanzioside-L in Yadanzi could be crucial for the treatment of GBM, potentially improving prognosis (Zhao & Si, 2021).
Safety And Hazards
properties
IUPAC Name |
methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O17/c1-12(31(3,4)45)7-18(37)50-24-26-33-11-47-34(26,30(44)46-6)27(42)22(41)25(33)32(5)9-15(36)23(13(2)14(32)8-17(33)49-28(24)43)51-29-21(40)20(39)19(38)16(10-35)48-29/h7,14,16-17,19-22,24-27,29,35,38-42,45H,8-11H2,1-6H3/b12-7+/t14-,16+,17+,19+,20-,21+,22+,24+,25+,26+,27-,29-,32-,33+,34?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXORSYVERYBCU-GPWDFBTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H](C([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)O)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Yadanzioside-L | |
CAS RN |
99132-97-5 | |
Record name | Yadanzioside-L | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099132975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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